5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the chlorophenyl group: This can be done via a substitution reaction using chlorobenzene derivatives.
N-alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: May include tert-butyl alcohol derivatives.
Reduction products: May include reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution products: May include various substituted chlorophenyl derivatives.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-3-iodoheptane
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
Uniqueness
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H25ClN4 |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25ClN4/c1-13(2)11-22-18-10-17(20(3,4)5)24-19-16(12-23-25(18)19)14-6-8-15(21)9-7-14/h6-10,12-13,22H,11H2,1-5H3 |
InChI Key |
COLMTTOKRVVGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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